molecular formula C6H6BrClN2 B1275540 (4-Bromo-2-chlorophenyl)hydrazine CAS No. 221092-48-4

(4-Bromo-2-chlorophenyl)hydrazine

Cat. No.: B1275540
CAS No.: 221092-48-4
M. Wt: 221.48 g/mol
InChI Key: DBJQHFUPMMKBSU-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H5BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)hydrazine typically involves the reaction of 4-bromo-2-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

    Reduction of 4-bromo-2-chloronitrobenzene:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be further reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Aqueous or organic solvent, room temperature to reflux

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvent, low temperature

  • Substitution

      Reagents: Sodium methoxide, potassium tert-butoxide

      Conditions: Anhydrous solvent, elevated temperature

Major Products

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(4-Bromo-2-chlorophenyl)hydrazine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functional materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)hydrazine
  • (4-Chloro-2-bromophenyl)hydrazine
  • (4-Bromo-2-methylphenyl)hydrazine

Uniqueness

(4-Bromo-2-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJQHFUPMMKBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298904
Record name (4-Bromo-2-chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221092-48-4
Record name (4-Bromo-2-chlorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221092-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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